N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Potential Antiasthma Agents
Compounds within the [1,2,4]triazolo[4,3-a]pyrimidine family have been investigated for their potential as mediator release inhibitors, a property valuable in treating asthma. The synthesis process of these compounds and their effectiveness in inhibiting mediator release have been explored, paving the way for their potential use as antiasthma agents (Medwid et al., 1990).
Antibacterial Activity
Thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, closely related to the queried compound, exhibit promising antibacterial activity, particularly against Gram-positive strains. The structural nuances of these compounds contribute significantly to their inhibitory effectiveness, which may be valuable in combating antibiotic-resistant strains like MRSA and VRE (Sanad et al., 2021).
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-24-8-7-17-14(23)10-25-16-20-19-15-18-13(22)9-12(21(15)16)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,17,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGKMVYYWSKXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C2N1C(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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